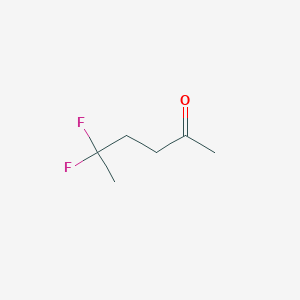

5,5-Difluoro-2-hexanone

説明

5,5-Difluoro-2-hexanone is a fluorinated ketone with the molecular formula C₆H₁₀F₂O. Its structure features a ketone group at the second carbon and two fluorine atoms at the fifth carbon. The electronegative fluorine substituents significantly influence its electronic and steric properties, enhancing the electrophilicity of the carbonyl group compared to non-fluorinated analogs. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to fluorine's ability to modulate reactivity and metabolic stability .

特性

分子式 |

C6H10F2O |

|---|---|

分子量 |

136.14 g/mol |

IUPAC名 |

5,5-difluorohexan-2-one |

InChI |

InChI=1S/C6H10F2O/c1-5(9)3-4-6(2,7)8/h3-4H2,1-2H3 |

InChIキー |

QCFIIHWZMZKVGO-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCC(C)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2-hexanone typically involves the fluorination of hexanone derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents convert ketones to gem-difluorides under controlled conditions .

Industrial Production Methods: Industrial production of 5,5-Difluoro-2-hexanone may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts to enhance reaction efficiency .

化学反応の分析

Types of Reactions: 5,5-Difluoro-2-hexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted hexanones depending on the nucleophile used

科学的研究の応用

5,5-Difluoro-2-hexanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

作用機序

The mechanism by which 5,5-Difluoro-2-hexanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pharmacological and Toxicological Profiles

- Fluorinated Ketones: Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation, making 5,5-Difluoro-2-hexanone a candidate for drug intermediates. However, fluorinated compounds may exhibit neurotoxicity at high doses (inferred from nucleoside analogs like dFdC, where fluorine incorporation correlates with DNA synthesis inhibition ).

- Methylated Analogs: Lower toxicity but higher lipophilicity may lead to bioaccumulation. 5,5-Dimethyl-2-furanone is generally recognized as safe (GRAS) in flavoring applications .

Spectroscopic and Analytical Data

- 5,5-Difluoro-2-hexanone: Expected¹⁹F NMR signals near -120 ppm (CF₂). MS fragments would include [M-F]⁺ ions due to fluorine loss.

- 5,5-Dimethyl-2-furanone: Distinctive GC retention indices (e.g., RI = 1128 on DB-5MS column ) and IR carbonyl stretch at ~1770 cm⁻¹.

生物活性

5,5-Difluoro-2-hexanone is a fluorinated ketone that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, particularly the presence of two fluorine atoms at the 5-position of the hexanone chain, which influence its reactivity and interactions with biological targets.

5,5-Difluoro-2-hexanone can be synthesized through various organic reactions, including oxidation and substitution processes. The fluorine atoms enhance the compound's lipophilicity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to act as a biochemical probe is attributed to these properties, allowing it to interact effectively with enzymes and receptors in biological systems.

The mechanism by which 5,5-Difluoro-2-hexanone exerts its biological effects involves interactions with specific molecular targets. The fluorine atoms are believed to facilitate strong interactions with enzymes, potentially leading to inhibition or modulation of their activity. This makes the compound particularly interesting for research into enzyme inhibitors and other therapeutic applications.

Enzymatic Interactions

Research indicates that 5,5-Difluoro-2-hexanone may influence various enzymatic pathways. For instance, it has been explored as a substrate for dehydrogenases and reductases, where its unique structure may enhance substrate specificity and catalytic efficiency. In studies involving Geotrichum candidum alcohol dehydrogenase, modifications in substrate binding sites have shown increased activity towards compounds similar to 5,5-Difluoro-2-hexanone .

Case Studies

- Enzyme Inhibition : In a study examining enzyme inhibitors, 5,5-Difluoro-2-hexanone was tested for its ability to inhibit specific dehydrogenases. The results indicated that the compound could effectively reduce enzyme activity, suggesting potential applications in drug development targeting metabolic pathways.

- Synthesis of Chiral Compounds : The compound has also been utilized in asymmetric synthesis processes. For example, studies involving reductive amination have demonstrated that 5,5-Difluoro-2-hexanone can serve as an effective precursor for synthesizing chiral primary amines with high enantiomeric excess .

Comparative Analysis

To better understand the unique properties of 5,5-Difluoro-2-hexanone, a comparison with structurally similar compounds is essential:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5,5-Difluoro-2-pentanone | Shorter carbon chain | Moderate enzyme inhibition |

| 5,5-Difluoro-2-heptanone | Longer carbon chain | Lower reactivity compared to hexanone |

| 5,5-Difluoro-2-octanone | Even longer carbon chain | Reduced biological activity |

This table highlights how variations in carbon chain length and structural features influence the biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。